molecular formula C6H7N3O3 B8640134 3-(4-nitro-1H-pyrazol-1-yl)propanal

3-(4-nitro-1H-pyrazol-1-yl)propanal

Cat. No. B8640134
M. Wt: 169.14 g/mol
InChI Key: WCZFLXCXICISRT-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 1-(3,3-dimethoxypropyl)-4-nitro-1H-pyrazole (1.00 g, 4.65 mmol) in THF (20 mL), a 2N aq. HCl-solution (22 mL, 44 mmol) was added dropwise. After stirring at 80° C. for 10 min, the reaction mixture was allowed to reach rt, then sat. aq. NaHCO3-solution was added to the reaction mixture and the solvent was removed under reduced pressure. The remaining aq. layer was extracted with EtOAc (2×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 3-(4-nitro-1H-pyrazol-1-yl)propanal as yellow oil which was used in the next step without further purification. LC-MS conditions B: tR=0.33 min, [M+H]+=no ionization.
Name
1-(3,3-dimethoxypropyl)-4-nitro-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][CH2:5][N:6]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[N:7]1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[N+:11]([C:9]1[CH:8]=[N:7][N:6]([CH2:5][CH2:4][CH:3]=[O:2])[CH:10]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
1-(3,3-dimethoxypropyl)-4-nitro-1H-pyrazole
Quantity
1 g
Type
reactant
Smiles
COC(CCN1N=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
22 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The remaining aq. layer was extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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